molecular formula C20H21FN2O3 B2629613 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide CAS No. 955251-71-5

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2629613
M. Wt: 356.397
InChI Key: ZLBXYMAVLNAWOK-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common motif in many pharmaceutical drugs . The 4-fluorobenzyl group and the 4-methoxybenzamide group are also common in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring, the 4-fluorobenzyl group, and the 4-methoxybenzamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrrolidinone ring, the 4-fluorobenzyl group, and the 4-methoxybenzamide group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Metabolism and Disposition in Drug Discovery

19F-nuclear magnetic resonance (NMR) spectroscopy has been utilized in drug discovery programs for the study of metabolism and disposition of various compounds including N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide derivatives. These studies are critical for the selection of candidates for further development, understanding their metabolic fate, and excretion balance in preclinical models (Monteagudo et al., 2007).

Potential Anti-Alzheimer's Agents

A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds structurally related to N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide, have been synthesized and evaluated for their potential as anti-Alzheimer's agents. These compounds, designed based on the structure-activity relationship of the lead compound donepezil, have shown promising results in in-vivo (Behavioral studies) and in-vitro (Biochemical assays) evaluations (Gupta et al., 2020).

In Vitro Metabolism Studies

In vitro metabolism studies of related compounds have been conducted to understand the metabolic pathways and identify the metabolites. Such studies involve liquid chromatography (LC)-tandem mass spectrometry and LC-NMR methods to characterize the structures of metabolites, which is crucial for drug development and safety assessments (Zhang et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical drug, future research could involve further studies on its mechanism of action, efficacy, and safety .

properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-18-8-4-16(5-9-18)20(25)22-11-15-10-19(24)23(13-15)12-14-2-6-17(21)7-3-14/h2-9,15H,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBXYMAVLNAWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide

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